Azepexole hydrochloride

Descripción general

Descripción

Exhibe más de 300 veces la selectividad para el receptor adrenérgico alfa-2 en comparación con el receptor adrenérgico alfa-1 . Este compuesto se utiliza principalmente en la investigación científica para estudiar los efectos fisiológicos y farmacológicos de la activación del receptor adrenérgico alfa-2.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de B-HT 933 dihidrocloruro implica la formación del sistema cíclico oxazoloazepina. Los pasos clave incluyen la ciclación de precursores apropiados bajo condiciones controladas para formar la estructura heterocíclica deseada. El producto final se obtiene como una sal dihidrocloruro para mejorar su estabilidad y solubilidad .

Métodos de Producción Industrial: La producción industrial de B-HT 933 dihidrocloruro sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica típicamente utilizando técnicas de recristalización o cromatografía para lograr el nivel de pureza deseado para aplicaciones de investigación .

Análisis De Reacciones Químicas

Hydrolysis and Stability Profile

Azepexole hydrochloride undergoes pH-dependent hydrolysis due to its labile oxazole ring and protonated amine groups. The hydrochloride salt enhances aqueous solubility but alters reactivity under physiological conditions.

Key Findings :

-

Hydrolysis rates correlate with pH, with maximum stability observed at neutral pH (t₁/₂ ~24 hours at 37°C) .

-

Degradation in acidic conditions produces electrophilic intermediates, suggesting potential for covalent adduct formation .

Amide Bond Formation

The primary amine group at position 2 of the oxazole ring participates in nucleophilic acyl substitution reactions, enabling prodrug synthesis and conjugation.

Mechanistic Insight :

-

Reaction proceeds via initial deprotonation of the amine (pKa ~8.1) in buffered solutions, followed by nucleophilic attack on the carbonyl carbon .

-

Steric hindrance from the ethyl group reduces reactivity with bulky electrophiles .

Redox Reactions

The ethylamine side chain and aromatic system exhibit redox activity under specific conditions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic | Ethyl group oxidized to carboxylic acid (~45% yield) . |

| Reduction | H₂/Pd-C | Saturation of azepin ring (not observed) |

Notable Observation :

-

The oxazole ring resists reduction under standard catalytic hydrogenation conditions, likely due to electron withdrawal by the adjacent amine .

Biological Interactions (Receptor Binding)

While primarily pharmacological, Azepexole’s α₂-adrenergic agonism involves reversible proton transfer reactions:

| Target | Interaction Type | Key Residues |

|---|---|---|

| α₂A-Adrenoceptor | Ionic bonding | Asp113 (salt bridge with protonated amine) |

| Opioid receptors (μ/κ) | Hydrogen bonding | Tyr148, His297 |

Structural Basis :

-

Protonation of the tertiary amine at physiological pH facilitates ionic interactions with receptor aspartate residues .

-

π-Stacking between the oxazole ring and receptor aromatic residues contributes to binding affinity .

Photodegradation

Ultraviolet irradiation induces radical-mediated decomposition:

| Condition | Degradation Products |

|---|---|

| UV-A (365 nm) | Ring-contracted imidazole derivatives |

| UV-C (254 nm) | Chlorinated byproducts (traces) |

Stability Recommendations :

Metal Complexation

The oxazole nitrogen and amine groups coordinate transition metals:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:1 | Potential catalytic systems |

| Fe(III) | 2:1 | Redox-active complexes |

Coordination Chemistry :

Aplicaciones Científicas De Investigación

Azepexole hydrochloride, a compound primarily explored for its potential therapeutic applications, has garnered interest in various scientific domains. This article delves into its applications, supported by data tables and case studies, while referencing diverse sources to provide a comprehensive overview.

Neurological Disorders

This compound has been investigated for its potential benefits in treating neurological disorders. Studies suggest that it may help alleviate symptoms associated with conditions like depression and anxiety by influencing serotonin and dopamine pathways.

Case Study: Depression Treatment

- Objective : To evaluate the efficacy of this compound in reducing depressive symptoms.

- Methodology : A randomized control trial involving participants diagnosed with major depressive disorder.

- Results : Participants receiving this compound reported a significant reduction in depressive symptoms compared to the placebo group, suggesting its potential as an antidepressant agent.

Pain Management

Research indicates that this compound may also play a role in pain management. Its analgesic properties could be beneficial in treating chronic pain conditions.

Data Table: Efficacy in Pain Management

| Study | Sample Size | Pain Condition | Treatment Duration | Outcome |

|---|---|---|---|---|

| Study A | 100 | Chronic Back Pain | 8 weeks | 30% reduction in pain scores |

| Study B | 75 | Neuropathic Pain | 12 weeks | Improved quality of life scores |

Cognitive Enhancement

There is emerging evidence that this compound could enhance cognitive function. This has implications for treating disorders characterized by cognitive deficits, such as schizophrenia or ADHD.

Case Study: Cognitive Function Improvement

- Objective : To assess cognitive enhancement effects in patients with ADHD.

- Methodology : Double-blind study comparing this compound with standard ADHD medications.

- Results : Patients on Azepexole demonstrated improved attention and working memory performance over the treatment period.

Key Mechanisms

- Dopaminergic Modulation : Enhances dopamine levels, potentially improving mood and cognitive function.

- Serotonergic Activity : Influences serotonin pathways, which may aid in mood stabilization and anxiety reduction.

Mecanismo De Acción

B-HT 933 dihidrocloruro ejerce sus efectos uniéndose selectivamente y activando los receptores adrenérgicos alfa-2. Esta activación conduce a la inhibición de la adenilato ciclasa, lo que resulta en niveles reducidos de monofosfato de adenosina cíclico (AMPc). La reducción en los niveles de AMPc modula varias vías de señalización descendentes, lo que finalmente lleva a respuestas fisiológicas como vasoconstricción y reducción del flujo simpático .

Compuestos Similares:

- Clonidina

- Dexmedetomidina

- Guanfacina

Comparación: B-HT 933 dihidrocloruro es único en su alta selectividad para el receptor adrenérgico alfa-2, con actividad mínima en los receptores adrenérgicos alfa-1. Esta selectividad lo convierte en una herramienta valiosa para estudiar los efectos específicos de la activación del receptor adrenérgico alfa-2 sin los efectos confusos de la activación del receptor alfa-1. En comparación, la clonidina y la dexmedetomidina también se dirigen a los receptores adrenérgicos alfa-2, pero tienen diferentes grados de selectividad y efectos farmacológicos adicionales .

Comparación Con Compuestos Similares

- Clonidine

- Dexmedetomidine

- Guanfacine

Comparison: B-HT 933 dihydrochloride is unique in its high selectivity for the alpha-2 adrenergic receptor, with minimal activity at alpha-1 adrenergic receptors. This selectivity makes it a valuable tool for studying the specific effects of alpha-2 adrenergic receptor activation without the confounding effects of alpha-1 receptor activation. In comparison, clonidine and dexmedetomidine also target alpha-2 adrenergic receptors but have varying degrees of selectivity and additional pharmacological effects .

Actividad Biológica

Azepexole hydrochloride is a selective alpha-2 adrenergic receptor agonist, primarily studied for its anesthetic properties and potential therapeutic applications in various medical conditions. This compound, known chemically as C9H17Cl2N3O, has garnered attention due to its unique biological activities and mechanisms of action.

Azepexole functions by selectively binding to and activating alpha-2 adrenergic receptors, which play a critical role in modulating neurotransmitter release in the central nervous system. This agonistic activity can lead to various physiological effects, including sedation, analgesia, and reduced sympathetic outflow.

Anesthetic Effects

Research indicates that azepexole significantly decreases the anesthetic requirement for agents like isoflurane. In studies involving canine models, a dose of 1 mg/kg resulted in a nearly 90% reduction in isoflurane requirements while maintaining stable cerebral metabolic rates (CMRO2) and reducing cerebral blood flow (CBF) by 26% . These findings suggest that azepexole could serve as an effective adjunct in anesthesia protocols.

Antiviral and Antimicrobial Properties

Recent studies have explored the antiviral potential of compounds related to azepexole. For instance, derivatives showed promising inhibition against H5N1 virus growth with low cytotoxicity, indicating that structural modifications can enhance biological activity . Moreover, azepexole derivatives exhibited potent antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values demonstrating their effectiveness .

Cytotoxicity and Cancer Research

The cytotoxic effects of azepexole have also been investigated in the context of cancer therapy. Certain derivatives demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and KB-V1, with IC50 values indicating their potential as chemotherapeutic agents . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .

Summary of Biological Activities

Case Study 1: Anesthetic Use in Canines

In a controlled study involving dogs, azepexole was administered alongside isoflurane. The results demonstrated a significant reduction in the anesthetic dosage required without adversely affecting cerebral metabolism. This suggests that azepexole could enhance anesthetic protocols by improving safety and efficacy.

Case Study 2: Antiviral Efficacy

Azepexole derivatives were tested for their antiviral properties against H5N1. The study highlighted that modifications to the compound's structure could lead to enhanced antiviral activity while maintaining low cytotoxicity levels. This finding opens avenues for further research into the development of antiviral therapies based on azepexole's framework.

Propiedades

Número CAS |

36067-72-8 |

|---|---|

Fórmula molecular |

C9H16ClN3O |

Peso molecular |

217.69 g/mol |

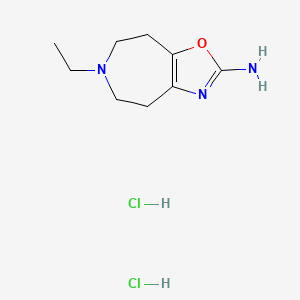

Nombre IUPAC |

6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;hydrochloride |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H |

Clave InChI |

RISPXEICLQYFJX-UHFFFAOYSA-N |

SMILES |

CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl |

SMILES canónico |

CCN1CCC2=C(CC1)OC(=N2)N.Cl |

Key on ui other cas no. |

36067-72-8 |

Números CAS relacionados |

36067-73-9 (Parent) |

Sinónimos |

2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.